molecular formula C12H17N3O3 B2996995 tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1781529-76-7

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2996995
CAS No.: 1781529-76-7
M. Wt: 251.286
InChI Key: PHFMZWZPINYLEX-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition of azides and alkynes in the presence of copper catalysts can be employed to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve the use of solvents like tert-butyl alcohol and water, and the process is carried out at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the imidazo[1,2-a]pyrazine core can engage in π-π stacking interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a carboxylate ester allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFMZWZPINYLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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